3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole
Description
The compound 3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole features a sulfonamide-linked isoxazole core conjugated to a piperazine ring bearing a 1-methyl-benzimidazole substituent. While direct biological data for this compound are absent in the provided evidence, structural analogs highlight its likely applications in targeting enzymes or nuclear receptors .
Properties
IUPAC Name |
3,5-dimethyl-4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-12-16(13(2)25-19-12)26(23,24)22-10-8-21(9-11-22)17-18-14-6-4-5-7-15(14)20(17)3/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZPUNPSIICZEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties. They are known to interact with various biological targets, leading to a wide spectrum of activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target. For instance, some imidazole derivatives bind to DNA grooves and have peroxide-mediated DNA-cleavage properties. Others inhibit microtubule assembly formation.
Comparison with Similar Compounds
Structural Analogues and Core Motifs
The target compound’s structural uniqueness lies in its isoxazole-sulfonyl-piperazine-benzimidazole architecture. Key comparisons with related molecules include:
Triazole-Imidazole Derivatives (C1–C9, )
- Core Structure : 1,2,4-triazole fused with two imidazole rings.
- Substituents : 4',5'-diphenyl groups on imidazole and variable substituents (e.g., halides, methoxy) at the 2'-position.
- Synthesis: One-pot condensation of benzil, aldehydes, and 3,5-diamino-1,2,4-triazole under reflux with ceric ammonium nitrate (CAN) catalysis .
- Bioactivity : Demonstrated antibacterial and antifungal activities, likely due to the electron-deficient triazole core enhancing microbial membrane interaction .
Thiazole-Pyrazole Derivatives (Compounds 4 and 5, )
- Core Structure : Thiazole linked to a pyrazole-triazole system.
- Substituents : Fluorophenyl groups at multiple positions.
- Structural Features : Isostructural crystallization (triclinic, P̄1 symmetry) with near-planar conformations, except for one perpendicular fluorophenyl group. This rigidity may influence binding to planar biological targets .
Isoxazole-Sulfonyl Analogue (18c, )
- Core Structure : 3,5-dimethylisoxazole with a sulfonyl-linked piperazine.
- Substituents : o-Tolyl group on piperazine and a thioether side chain.
- Synthesis : Utilizes NaH/THF for thiol coupling, differing from the target compound’s presumed sulfonylation route.
- Bioactivity : Acts as a nuclear androgen receptor antagonist, suggesting the isoxazole-sulfonyl motif aids in receptor binding .
Structural and Conformational Insights
- Planarity : ’s thiazole-pyrazole derivatives exhibit near-planar conformations, which are critical for π-π stacking in target binding. The target compound’s isoxazole and benzimidazole groups may adopt similar planar orientations, enhancing receptor interaction .
- Substituent Effects: The 1-methyl group on benzimidazole in the target compound likely reduces metabolic degradation compared to unsubstituted analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
